molecular formula C9H6ClN3S B2988010 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole CAS No. 1356928-66-9

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole

Cat. No. B2988010
CAS RN: 1356928-66-9
M. Wt: 223.68
InChI Key: CGZUMUOXOQDFKW-UHFFFAOYSA-N
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Description

“7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole” is a heterocyclic compound . It is a part of the triazole family, which are nitrogenous heterocyclic moieties . The triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The synthesis of 7-benzylidene-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was reported by Skryl’nikova et al. through intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100 C .

Scientific Research Applications

Synthesis and Antifungal Applications

  • A novel series of fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles demonstrated potent antifungal activity against various phytopathogenic fungi. These compounds, synthesized using a lead hybridization strategy, showed outstanding fungitoxicity, comparable or better than standard treatments, indicating their potential as antifungal agents in agricultural and pharmaceutical contexts (Kukreja, Sidhu, & Sharma, 2016).

Novel Reactions and Synthesis Techniques

  • Research into the synthesis and reactions of 8-chloro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione and 6-chloro-2-hydrazino-1,3-benzothiazole has led to novel ring contraction reactions, contributing to the broader understanding of chemical synthesis techniques and the potential for creating new compounds with varied biological activities (Kuberkar, Bhosale, Vartale, & Badne, 2005).

Antimicrobial Properties

  • The synthesis of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class revealed antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications in the development of new antimicrobial agents (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).

Crystal Structure and Chemical Properties

  • The synthesis and analysis of novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles led to the investigation of their crystal structures, providing valuable insights into the chemical properties and potential applications of these compounds in various fields of research (Dong, Quan, Chai, & Mao, 2002).

Agricultural Applications

  • Tricyclazole, a derivative of 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, has been extensively studied for its use in controlling Pyricularia oryzae on rice. It operates by inhibiting melanization within the fungus, providing a protective effect against rice blast disease, which underscores the agricultural importance of these compounds (Peterson, 1990).

Future Directions

The future directions for “7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of applications of triazole compounds , there is potential for “this compound” to be used in the development of new pharmaceuticals.

Biochemical Analysis

Biochemical Properties

7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can bind to and inhibit cholinesterase, which is important in neurotransmission . These interactions suggest that this compound could be useful in treating conditions like glaucoma and Alzheimer’s disease, where these enzymes play a critical role.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to either the upregulation or downregulation of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Similarly, its inhibition of cholinesterase involves binding to the enzyme’s active site, blocking the breakdown of acetylcholine and thereby enhancing cholinergic transmission . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and prolonged modulation of gene expression . These findings suggest that the compound could have lasting therapeutic effects in vivo.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .

properties

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S/c1-5-2-6(10)3-7-8(5)13-4-11-12-9(13)14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZUMUOXOQDFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N3C=NN=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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